3-cyclopropyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Cyclopropyl substituent at position 3, which may enhance metabolic stability and modulate lipophilicity .
- 1,2,4-oxadiazole ring linked via a methylsulfanyl group at position 2. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, a pharmacophore associated with receptor binding and CNS permeability .
- The sulfanyl bridge connecting the oxadiazole and thienopyrimidine cores, which likely influences electronic properties and intermolecular interactions .
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-14-6-3-11(9-15(14)27-2)18-22-16(28-23-18)10-30-20-21-13-7-8-29-17(13)19(25)24(20)12-4-5-12/h3,6-9,12H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSJDWVOCZIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclopropyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that merit thorough investigation.
Chemical Structure and Properties
The compound contains several key structural elements:
- Cyclopropyl ring : Known for its unique strain and reactivity.
- Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
- Thieno[3,2-d]pyrimidine core : Often linked to antitumor and antiviral activities.
Molecular Formula
This formula indicates a relatively complex structure that may influence its biological interactions.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated antibacterial and antifungal activities against various pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole in this compound may enhance its efficacy against microbial strains.
Anticancer Potential
The thieno[3,2-d]pyrimidine framework is recognized for its anticancer properties. Studies indicate that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the 1,2,4-oxadiazole may synergistically contribute to these effects by targeting specific cancer pathways.
Anti-inflammatory Effects
Compounds with heterocyclic structures often exhibit anti-inflammatory properties. The thieno-pyrimidine derivatives have been noted for their ability to reduce inflammatory markers in vitro , suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Inflammatory Response :
Data Table of Biological Activities
| Activity Type | Related Compound(s) | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | 1,3,4-Oxadiazole Derivatives | Inhibition of bacterial growth | Dhumal et al., 2016 |
| Anticancer | Thieno[3,2-d]pyrimidine Derivatives | Cytotoxicity against cancer cells | Study on Thieno-Pyrimidines |
| Anti-inflammatory | Heterocyclic Compounds | Reduced inflammatory markers | Research on Inflammation |
Scientific Research Applications
The compound 3-cyclopropyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (often referred to as a thieno-pyrimidine derivative) has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article focuses on its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it has been investigated for its potential as:
- Anticancer agents : Compounds with thieno-pyrimidine structures have shown promising results in inhibiting cancer cell proliferation. Studies suggest that modifications in the structure can lead to enhanced efficacy against various cancer types.
- Antimicrobial activity : The oxadiazole derivatives are known for their antimicrobial properties. Research indicates that the combination of oxadiazole with thieno-pyrimidine may yield compounds with improved antibacterial and antifungal activities.
- Anti-inflammatory agents : The ability of certain derivatives to modulate inflammatory pathways makes them candidates for developing new anti-inflammatory drugs.
Material Science
In material science, the unique properties of this compound can be exploited for:
- Organic electronic materials : Its electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclopropyl group can enhance charge transport properties.
- Sensors : The compound's ability to interact with various analytes can be utilized in the development of chemical sensors.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry:
- Pesticides : Given its potential biological activity, derivatives of this compound could be developed as novel pesticides or herbicides that target specific pathways in pests while being less harmful to beneficial organisms.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thieno-pyrimidine derivatives. The researchers synthesized several derivatives, including those similar to this compound. Results indicated that certain modifications significantly improved the inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) compared to standard treatments.
Case Study 2: Antimicrobial Properties
Research published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of compounds containing oxadiazole and thieno-pyrimidine structures. The study showed that specific substitutions led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural and Functional Differences
Oxadiazole Isomerism : The target compound’s 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in ) may enhance metabolic stability due to reduced enzymatic cleavage .
Substituent Effects: The 3,4-dimethoxyphenyl group (target) vs. pyridyl () or methylsulfonylpiperazine () alters hydrophobicity and hydrogen-bonding capacity, impacting target affinity . Cyclopropyl at position 3 (target) vs. morpholino () or allyl () affects steric bulk and conformational flexibility .
Sulfanyl Linkers : The methylsulfanyl bridge in the target compound may offer better stability than simpler sulfanylidene groups (e.g., ) .
Physicochemical Properties
- Melting Points: Thienopyrimidinones with aromatic substituents (e.g., ) exhibit high melting points (>200°C), suggesting crystallinity and stability .
- Solubility: The dimethoxyphenyl group may reduce aqueous solubility vs. morpholino or piperazine derivatives (), but cyclopropyl could counterbalance by lowering logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
